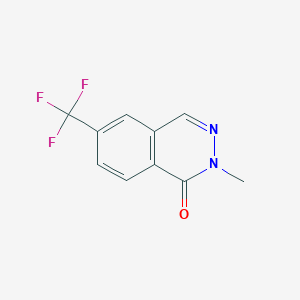

2-Methyl-6-(trifluoromethyl)-1,2-dihydrophthalazin-1-one

Beschreibung

2-Methyl-6-(trifluoromethyl)-1,2-dihydrophthalazin-1-one is a heterocyclic compound featuring a phthalazinone core substituted with a methyl group at position 2 and a trifluoromethyl (-CF₃) group at position 4. This structure combines electron-donating (methyl) and electron-withdrawing (trifluoromethyl) substituents, which may influence its physicochemical properties and biological activity.

Eigenschaften

Molekularformel |

C10H7F3N2O |

|---|---|

Molekulargewicht |

228.17 g/mol |

IUPAC-Name |

2-methyl-6-(trifluoromethyl)phthalazin-1-one |

InChI |

InChI=1S/C10H7F3N2O/c1-15-9(16)8-3-2-7(10(11,12)13)4-6(8)5-14-15/h2-5H,1H3 |

InChI-Schlüssel |

WMPXNIXUGFJOJF-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C(=O)C2=C(C=C(C=C2)C(F)(F)F)C=N1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(trifluoromethyl)-1,2-dihydrophthalazin-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methylphthalic anhydride with trifluoromethyl hydrazine, followed by cyclization to form the desired compound. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, with temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-6-(trifluoromethyl)-1,2-dihydrophthalazin-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of various substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds depending on the reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

This compound is used in scientific research for various purposes:

- Enzyme Inhibition Studies Some research explores the compound's potential to inhibit specific enzymes, which can be crucial in developing new drugs or understanding biological pathways.

- Antimicrobial Properties Evaluation Studies have been conducted to determine whether the compound exhibits antimicrobial activity, which could make it useful in combating bacterial or fungal infections.

- Synthesis of derivatives It serves as a scaffold for creating diverse derivatives with potential biological activities .

Related Research

Phthalazine derivatives, which share structural similarities with 2-Methyl-6-(trifluoromethyl)-1,2-dihydrophthalazin-1-one, have demonstrated potential as inhibitors of PARP1, PARP2, and/or tubulin, making them useful for cancer treatment . These derivatives can be combined with other therapeutic agents and may offer synergistic effects in treating various types of cancer . Modified phthalazin-1(2H)-one derivatives have shown potential uses in medicinal chemistry . Some derivatives include:

- 2-substituted [4-(1,3,4-oxadiazol-2-yl)methyl]phthalazin-1(2H)-one derivatives

- [1-substituted aminomethyl-4-arylideneamino-5-sulfanyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-2H-1,4-benzothiazin-3(4H)-ones

Data Table

Wirkmechanismus

The mechanism of action of 2-Methyl-6-(trifluoromethyl)-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and enzyme inhibitory activities .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Pyrimidine Derivatives with Trifluoromethyl Substituents

highlights pyrimidine derivatives containing trifluoromethyl groups, such as 2-methyl-6-(trifluoromethyl)pyrimidin-4-yl derivatives, which exhibit potent antifungal activity. For example:

- Compound 5o : Exhibited an EC₅₀ of 10.5 μg/ml against Phomopsis sp., outperforming Pyrimethanil (EC₅₀ = 32.1 μg/ml) .

Key Structural and Activity Comparisons:

Triazine-Based Agrochemicals

lists triazine herbicides like metsulfuron methyl ester, which features a methyl group and a methoxy-substituted triazine core. While structurally distinct from phthalazinones, these compounds demonstrate the importance of trifluoromethyl and methyl groups in agrochemical efficacy .

Substituent Impact on Functionality:

| Compound Class | Key Substituents | Application |

|---|---|---|

| Phthalazinone Derivatives | -CF₃, -CH₃ | Potential antifungal/pesticide |

| Triazine Herbicides | -SO₂, -OCH₃, -CH₃ | Herbicide |

The trifluoromethyl group in both classes likely enhances resistance to enzymatic degradation, while methyl groups may fine-tune steric interactions.

Comparison with Benzodiazepine Impurities

references benzodiazepine derivatives (e.g., 6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline ), which share heterocyclic cores but differ in substitution patterns. These compounds highlight the role of halogens (e.g., -Cl, -F) in modulating activity, contrasting with the -CF₃ group in the target compound .

Research Findings and Implications

- Trifluoromethyl Groups: Present in both pyrimidine () and triazine () compounds, this group is critical for enhancing lipophilicity and target binding. Its presence in the phthalazinone derivative suggests similar advantages .

- Methyl Groups: Position-dependent methyl substitution (e.g., at position 2 in phthalazinones vs. pyrimidines) may influence steric hindrance and metabolic pathways.

- Activity Gaps: While pyrimidine derivatives show measurable antifungal activity, the phthalazinone derivative requires empirical validation to confirm hypothesized applications.

Biologische Aktivität

2-Methyl-6-(trifluoromethyl)-1,2-dihydrophthalazin-1-one is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : 2-Methyl-6-(trifluoromethyl)-1,2-dihydrophthalazin-1-one

- Molecular Formula : C10H8F3N3O

- Molecular Weight : 241.19 g/mol

Biological Activity Overview

The compound exhibits a range of biological activities, including:

- Antimicrobial Properties : It has been investigated for its efficacy against various bacterial strains. Studies indicate that compounds with similar structures exhibit significant antibacterial effects by disrupting cell wall synthesis or inhibiting protein synthesis pathways .

- Anticancer Activity : Preliminary research suggests that this compound may inhibit cancer cell proliferation. The mechanism may involve the induction of apoptosis in cancer cells, potentially through the modulation of specific signaling pathways related to cell survival and death .

The biological mechanisms by which 2-Methyl-6-(trifluoromethyl)-1,2-dihydrophthalazin-1-one exerts its effects are not fully elucidated but may involve:

- Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit enzymes critical for DNA repair and replication, such as PARP (Poly(ADP-ribose) polymerase), which is crucial in cancer therapy .

- Interference with Cellular Signaling : The trifluoromethyl group may enhance the compound's ability to interact with cellular receptors or enzymes, altering signaling pathways that control cell growth and apoptosis .

Case Studies and Research Findings

Several studies have highlighted the biological activity of related phthalazinone derivatives:

- Antimicrobial Efficacy :

- Anticancer Potential :

- PARP Inhibition :

Data Table: Summary of Biological Activities

Q & A

Basic: What synthetic methodologies are established for preparing 2-Methyl-6-(trifluoromethyl)-1,2-dihydrophthalazin-1-one, and how can reaction conditions be optimized?

Answer:

The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, tetrachloromonospirocyclotriphosphazenes (as precursors) may react with diamines in tetrahydrofuran (THF) at room temperature, monitored by thin-layer chromatography (TLC) for completion . Optimization involves:

- Solvent selection : THF is preferred due to its polarity and ability to dissolve phosphazene intermediates.

- Catalyst use : Triethylamine (EtN) aids in neutralizing HCl byproducts, improving yield .

- Reaction time : Extended durations (e.g., 3 days) ensure full conversion, as seen in analogous syntheses of spirocyclic phosphazenes .

Basic: What analytical techniques are recommended for structural characterization of this compound?

Answer:

A combination of spectroscopic and crystallographic methods is critical:

- X-ray diffraction (XRD) : Single-crystal XRD (e.g., using SHELX software) resolves bond lengths, angles, and molecular packing. Disorder in the trifluoromethyl group may require refined disorder models .

- Spectroscopy : / NMR confirms proton and fluorine environments, while mass spectrometry (MS) validates molecular weight.

- Chromatography : HPLC or GC-MS ensures purity, especially for detecting byproducts like triethylammonium chloride .

Advanced: How does the trifluoromethyl group impact the compound’s electronic properties and reactivity?

Answer:

The -CF group is electron-withdrawing, influencing:

- Electrophilic reactivity : Enhances electrophilicity at adjacent carbons, facilitating nucleophilic attacks in derivatization reactions (e.g., substitution at the phthalazine ring) .

- Thermodynamic stability : The group’s strong C-F bonds increase thermal stability, as observed in related trifluoromethylated imidazo-pyridines .

- Crystallinity : Fluorine’s electronegativity promotes dense molecular packing, detectable via XRD .

Advanced: How can discrepancies in crystallographic data between studies be resolved?

Answer:

Discrepancies (e.g., bond-length variations or disorder) require:

- Software refinement : SHELXL (via SHELX suite) applies restraints for disordered atoms and refines thermal parameters. High-resolution data (>1.0 Å) improves accuracy .

- Cross-validation : Compare XRD results with DFT-optimized geometries or spectroscopic data (e.g., NMR chemical shifts) .

- Data deposition : Public databases (e.g., Cambridge Structural Database) enable benchmarking against prior studies .

Basic: What purification strategies are effective for isolating 2-Methyl-6-(trifluoromethyl)-1,2-dihydrophthalazin-1-one?

Answer:

- Column chromatography : Silica gel columns with ethyl acetate/hexane gradients separate the product from unreacted amines or phosphazene precursors .

- Recrystallization : Use polar aprotic solvents (e.g., acetonitrile) to exploit the compound’s moderate solubility at elevated temperatures.

- Filtration : Remove salts (e.g., EtNHCl) via vacuum filtration before solvent evaporation .

Advanced: What strategies enable functionalization of the phthalazine ring for derivative synthesis?

Answer:

- Electrophilic substitution : Nitration or halogenation at the electron-deficient C-5 position (activated by -CF) .

- Cross-coupling reactions : Suzuki-Miyaura coupling with boronic acids, leveraging palladium catalysts in THF/water mixtures.

- Heterocycle formation : React with hydrazines or amidines to form fused rings (e.g., triazoles), as demonstrated in analogous imidazo-pyridine syntheses .

Advanced: How can computational modeling predict the compound’s physicochemical behavior?

Answer:

- DFT calculations : Gaussian or ORCA software models electronic structures, predicting reactivity sites (e.g., Fukui indices for electrophilicity) .

- Molecular dynamics (MD) : Simulates solubility in solvents (e.g., THF vs. DMSO) based on polarity and H-bonding capacity.

- Docking studies : Evaluates potential biological interactions (e.g., enzyme inhibition) if the compound is pharmaceutically relevant.

Basic: What are the stability considerations for handling and storing this compound?

Answer:

- Moisture sensitivity : Store under inert gas (N/Ar) in sealed containers to prevent hydrolysis of the phthalazine ring.

- Temperature : Keep at –20°C for long-term storage; avoid prolonged exposure to >40°C to prevent thermal decomposition .

- Light sensitivity : Amber glass vials minimize photodegradation, especially if the compound absorbs UV-vis light.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.